Introduction: The Role of (R)-PROPHOS in Modern Synthesis
Introduction: The Role of (R)-PROPHOS in Modern Synthesis
An In-depth Technical Guide to (R)-1,2-Bis(diphenylphosphino)propane
CAS Number: 67884-32-6
For Researchers, Scientists, and Drug Development Professionals
(R)-1,2-Bis(diphenylphosphino)propane, widely known by its acronym (R)-PROPHOS, is a chiral bidentate phosphine ligand that has become an invaluable tool in the field of asymmetric catalysis.[1] Its structure, featuring a propane backbone with a stereocenter at the C2 position, allows it to form a stable seven-membered chelate ring upon coordination to a transition metal. This coordination geometry, characterized by a specific P-M-P bite angle, creates a well-defined and rigid chiral environment around the metal center. It is this structural rigidity and distinct stereochemical information that allows catalysts derived from (R)-PROPHOS to induce high levels of enantioselectivity in a variety of chemical transformations, making it a ligand of significant interest in the synthesis of chiral molecules, including active pharmaceutical ingredients.
Part 1: Core Properties and Synthesis
Physicochemical and Spectroscopic Data
A thorough understanding of a ligand's physical and chemical properties is paramount for its effective application. (R)-PROPHOS is a white crystalline solid that is soluble in many common organic solvents.[2] Due to the presence of trivalent phosphorus atoms, it is susceptible to oxidation and should be handled under an inert atmosphere.
Table 1: Key Properties of (R)-1,2-Bis(diphenylphosphino)propane
| Property | Value | Source(s) |
| CAS Number | 67884-32-6 | [1][3][4][5] |
| Synonym | (R)-PROPHOS | [1] |
| Molecular Formula | C₂₇H₂₆P₂ | [1][3][6] |
| Molecular Weight | 412.44 g/mol | [4] |
| Appearance | White solid/crystalline powder | [2] |
| Melting Point | 71-73 °C | [7] |
| Optical Activity | [α]20/D +184°, c = 1 in acetone |
Characterization: The identity and purity of (R)-PROPHOS are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy. The ³¹P{¹H} NMR spectrum provides the most direct evidence, showing a characteristic signal for the two equivalent phosphorus nuclei. The ¹H and ¹³C NMR spectra are used to confirm the structure of the propane backbone and the phenyl groups.
Synthesis of (R)-PROPHOS
The synthesis of diphosphine ligands like (R)-PROPHOS generally involves the nucleophilic substitution of a dihalide or ditosylate with a metal phosphide. The most common laboratory-scale synthesis utilizes the reaction of lithium diphenylphosphide with a chiral 1,2-propylene derivative.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is a representative procedure and should be performed under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
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Preparation of Lithium Diphenylphosphide: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diphenylphosphine (2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
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Deprotonation: Add n-butyllithium (2.0 eq.) dropwise to the stirred solution. The formation of the lithium diphenylphosphide anion is indicated by the appearance of a deep reddish-orange color. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation. The causality here is critical: the strong base (n-BuLi) deprotonates the P-H bond of diphenylphosphine to generate the potent diphenylphosphide nucleophile required for the subsequent step.
-
Nucleophilic Attack: Cool the solution back to 0 °C. Slowly add a solution of a suitable chiral 1,2-propylene electrophile, such as (S)-1,2-propanediol cyclic sulfate or a ditosylate (1.0 eq.), in anhydrous THF via the dropping funnel.
-
Reaction Completion & Work-up: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by ³¹P NMR. Upon completion, the reaction is carefully quenched by the slow addition of degassed water.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from hot ethanol or methanol to yield (R)-PROPHOS as a white crystalline solid.
Caption: General synthetic workflow for (R)-PROPHOS.
Part 2: Application in Palladium-Catalyzed Cross-Coupling
(R)-PROPHOS and its analogs are workhorse ligands in transition-metal catalysis. Their ability to stabilize metal centers and influence the steric and electronic environment is key to their success. A prime example is the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle for a Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in each step. Generally, electron-rich and bulky phosphine ligands accelerate both oxidative addition and reductive elimination, leading to higher catalytic efficiency.[8] The bidentate nature of (R)-PROPHOS ensures that the ligand remains coordinated to the palladium center throughout the catalytic cycle, preventing catalyst decomposition and improving overall performance.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a self-validating system; successful execution, monitored by techniques like TLC or GC-MS, confirms the activity of the catalytic system.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and (R)-PROPHOS (0.022 mmol, 2.2 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times. This step is crucial to remove oxygen, which can oxidize both the phosphine ligand and the active Pd(0) species.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL) via syringe. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product. The identity and purity of the final compound should be confirmed by NMR and mass spectrometry.
Part 3: Safety and Handling
(R)-PROPHOS, like many phosphine-containing reagents, requires careful handling to ensure safety and maintain its integrity.
-
Hazard Profile: It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[9][10][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Handling Precautions: Avoid creating dust and avoid inhalation.[10][11] Use only under an inert atmosphere, especially when in solution, to prevent oxidation to the corresponding phosphine oxide.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert gas (argon or nitrogen).[10][11]
Conclusion
(R)-1,2-Bis(diphenylphosphino)propane is a powerful and versatile chiral ligand whose impact on modern organic synthesis, particularly in the realm of asymmetric catalysis, is well-established. Its defined steric and electronic properties, conferred by its rigid chelate structure, enable high degrees of control over catalytic processes. For the researcher in drug development or fine chemical synthesis, a comprehensive understanding of its properties, synthesis, and application, as outlined in this guide, is essential for leveraging its full potential in the creation of complex, high-value molecules.
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